

## physical and chemical properties of Zanthobungeanine

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Compound of Interest

Compound Name: Zanthobungeanine

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# Zanthobungeanine: A Technical Guide for Researchers

This document provides an in-depth technical overview of **Zanthobungeanine**, a quinoline alkaloid isolated from plants of the Zanthoxylum genus. Intended for researchers, scientists, and drug development professionals, this guide details the compound's physical and chemical properties, explores its potential biological activities and mechanisms of action, and provides representative experimental protocols for its study.

### **Physicochemical Properties**

**Zanthobungeanine** (CAS No: 64190-94-9) is a natural alkaloid first reported as isolated from the roots of Zanthoxylum bungeanum.[1] Its core structure is a pyrano[3,2-c]quinolin-5-one moiety.

### **Quantitative Data Summary**

The key physical and chemical properties of **Zanthobungeanine** are summarized in the table below for quick reference.



Property	Value	Source(s)
Molecular Formula	C16H17NO3	[2]
Molecular Weight	271.31 g/mol	[2]
CAS Number	64190-94-9	[2][3]
Melting Point	56-58 °C (recrystallized from ethyl ether)	
Boiling Point	409.3 ± 45.0 °C (Predicted)	_
Density	1.24 ± 0.1 g/cm³ (Predicted)	
Solubility	Soluble in DMSO and other organic solvents.	[2]
Sparingly soluble in aqueous buffers.		

#### **Spectral Data Characteristics**

While specific, published spectra for **Zanthobungeanine** are not readily available, its structural features allow for the prediction of its characteristic spectral data. Spectroscopic techniques such as UV-Vis, IR, NMR, and Mass Spectrometry are essential for the structural elucidation and confirmation of natural products.[4]

- UV-Visible (UV-Vis) Spectroscopy: Due to the presence of a conjugated aromatic system within the quinoline and pyranone rings, Zanthobungeanine is expected to exhibit strong absorption in the UV region.[5] The λmax values are likely influenced by the chromophores present, including the C=C and C=O bonds within the conjugated system.[6]
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to its functional groups.[7][8] Key expected peaks include:
  - ~3100-3000 cm<sup>-1</sup>: Aromatic C-H stretching.
  - ~2980-2850 cm<sup>-1</sup>: Aliphatic C-H stretching from methyl groups.



- ~1750-1680 cm<sup>-1</sup>: A strong C=O (carbonyl) stretching from the quinolone moiety.[7]
- ~1600-1450 cm<sup>-1</sup>: C=C stretching vibrations within the aromatic rings.[9]
- ~1300-1000 cm<sup>-1</sup>: C-O stretching from the ether linkage in the pyran ring and the methoxy group.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H-NMR: The proton NMR spectrum would show distinct signals for aromatic protons, protons on the pyran ring, the N-methyl group, the gem-dimethyl groups, and the methoxy group. Chemical shifts would provide information about the electronic environment of each proton.[10]
  - <sup>13</sup>C-NMR: The carbon NMR spectrum would show signals for each unique carbon atom, including quaternary carbons in the aromatic rings, the carbonyl carbon (expected at a high chemical shift), and aliphatic carbons of the methyl and methoxy groups.[11]
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M+) peak corresponding to its molecular weight (271.31). The fragmentation pattern would provide structural information, with common cleavages occurring at the ether linkage or loss of methyl groups.[12]

# Biological Activity and Potential Mechanisms of Action

While research specifically targeting **Zanthobungeanine** is limited, extensive studies on extracts from Zanthoxylum bungeanum and related compounds suggest significant anti-inflammatory and anti-cancer potential.

### **Anti-Inflammatory Activity**

Extracts from Zanthoxylum bungeanum have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).[13] This activity is often linked to the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[13] It is plausible that

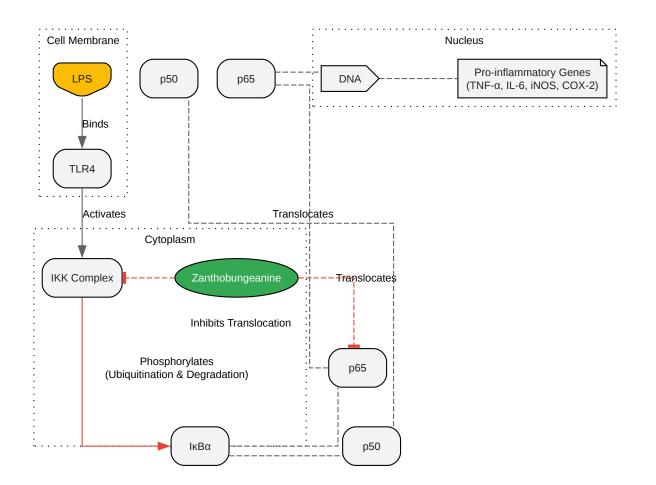




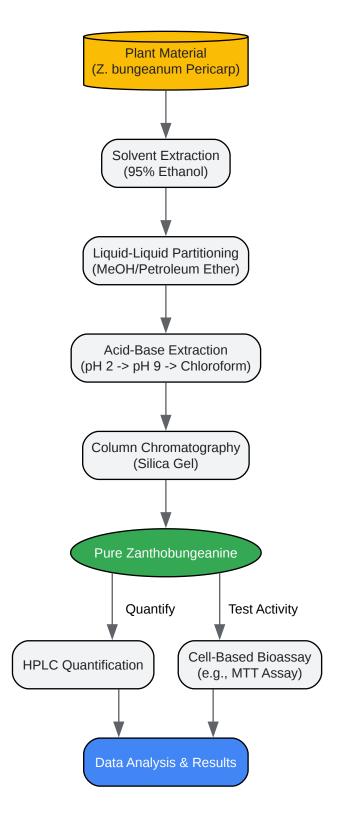


**Zanthobungeanine** contributes to the anti-inflammatory effects of its source plant by inhibiting the NF-κB signaling cascade.









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